

An In-depth Technical Guide to (4-tert-butylphenyl)(4-fluorophenyl)methanone

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Compound of Interest

Compound Name: 4-Tert-butyl-4'-fluorobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-tert-butylphenyl)(4-fluorophenyl)methanone, a substituted benzophenone of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and explores its potential applications based on the known biological activities of the benzophenone scaffold. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Properties

The IUPAC name for **4-Tert-butyl-4'-fluorobenzophenone** is (4-tert-butylphenyl)(4-fluorophenyl)methanone. This compound belongs to the diaryl ketone class, characterized by a carbonyl group linking two phenyl rings. One ring is substituted with a tert-butyl group at the para position, and the other with a fluorine atom, also at the para position.

Table 1: Physicochemical Properties of (4-tert-butylphenyl)(4-fluorophenyl)methanone

Property	Value	Reference
IUPAC Name	(4-tert-butylphenyl)(4-fluorophenyl)methanone	
Synonyms	4-Tert-butyl-4'-fluorobenzophenone	[1]
CAS Number	16574-58-6	[1][2]
Molecular Formula	C ₁₇ H ₁₇ FO	[1]
Molecular Weight	256.31 g/mol	[1]
Melting Point	Data not available in cited sources	
Boiling Point	Data not available in cited sources	
Solubility	Data not available in cited sources	

Note: Specific experimental data for the melting point, boiling point, and solubility of (4-tert-butylphenyl)(4-fluorophenyl)methanone are not readily available in the reviewed public literature. These properties would need to be determined experimentally.

Synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone

The most common and efficient method for the synthesis of diaryl ketones like (4-tert-butylphenyl)(4-fluorophenyl)methanone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Principle

In the synthesis of (4-tert-butylphenyl)(4-fluorophenyl)methanone, tert-butylbenzene can be acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as

aluminum chloride (AlCl_3). The tert-butyl group is an ortho-, para-director, but due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of (4-tert-butylphenyl) (4-fluorophenyl)methanone via Friedel-Crafts acylation.

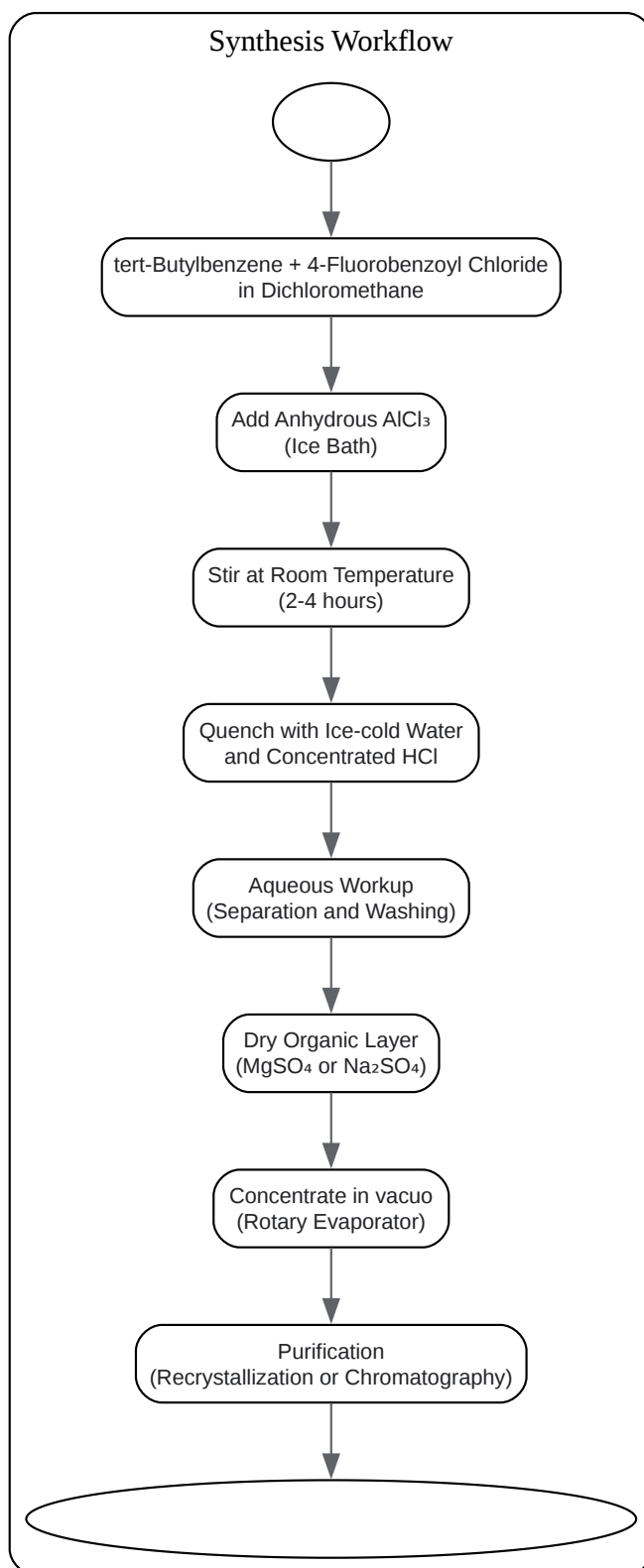
Materials:

- tert-Butylbenzene
- 4-Fluorobenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2) (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Distilled water
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for recrystallization or column chromatography

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butylbenzene (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath with stirring.
- **Addition of Catalyst:** To the cooled solution, slowly and portion-wise add anhydrous aluminum chloride (1.2 equivalents). It is crucial to perform this addition carefully as the reaction can be exothermic. Stir the mixture until the aluminum chloride is well-dispersed.
- **Addition of Acylating Agent:** Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts. This step should be performed in a well-ventilated fume hood as HCl gas may be evolved.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** The crude (4-tert-butylphenyl)(4-fluorophenyl)methanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Workflow Diagram



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Caption: Synthesis workflow for (4-tert-butylphenyl)(4-fluorophenyl)methanone.

Potential Applications in Drug Development

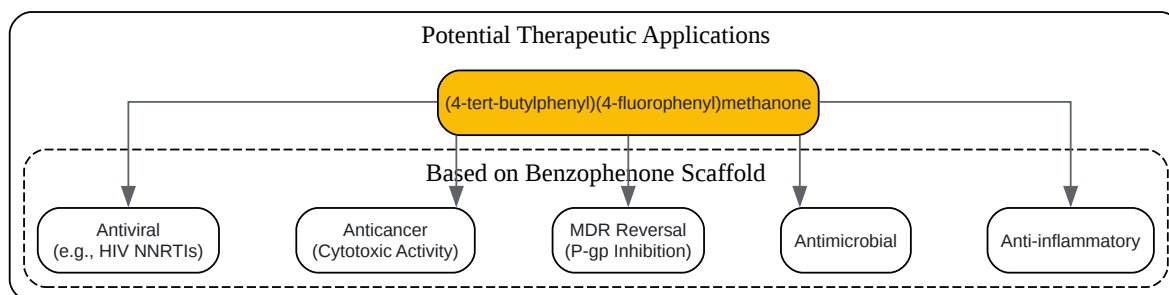
While specific biological activities for (4-tert-butylphenyl)(4-fluorophenyl)methanone have not been extensively reported, the benzophenone scaffold is a well-established pharmacophore in medicinal chemistry. Benzophenone derivatives have been shown to exhibit a wide range of biological activities, suggesting potential areas of investigation for this compound.[\[3\]](#)[\[4\]](#)

Structure-Activity Relationship (SAR) of Benzophenones

The biological activity of benzophenone derivatives is often influenced by the nature and position of substituents on the phenyl rings.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Antiviral Activity:** Certain benzophenone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[\[6\]](#) The substituents on the phenyl rings play a crucial role in the binding affinity to the enzyme's allosteric site.
- **Anticancer Activity:** Many natural and synthetic benzophenones exhibit cytotoxic effects on various cancer cell lines.[\[4\]](#) The presence of hydroxyl and prenyl groups is often associated with enhanced activity.
- **P-glycoprotein (P-gp) Inhibition:** Some benzophenone analogues act as inhibitors of the P-glycoprotein efflux pump, which is implicated in multidrug resistance (MDR) in cancer.[\[3\]](#)[\[7\]](#) This suggests a potential role for such compounds in overcoming MDR in chemotherapy.
- **Antimicrobial and Anti-inflammatory Effects:** Various substituted benzophenones have demonstrated antimicrobial and anti-inflammatory properties.[\[4\]](#)

Logical Relationship Diagram for Potential Activities



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Caption: Potential therapeutic applications based on the benzophenone scaffold.

Conclusion

(4-tert-butylphenyl)(4-fluorophenyl)methanone is a readily synthesizable compound via Friedel-Crafts acylation. While specific biological data for this molecule is sparse in the current literature, its structural similarity to other biologically active benzophenones makes it a compound of interest for further investigation. Researchers in drug discovery are encouraged to explore its potential as an antiviral, anticancer, or MDR-reversing agent. The detailed synthetic protocol provided herein serves as a practical guide for its preparation and subsequent evaluation.

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